N-(4-methoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-methoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N4O3S2, with a molecular weight of 428.53 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C20H20N4O3S2 |
Molecular Weight | 428.53 g/mol |
Purity | Typically 95% |
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit notable antimicrobial properties. Studies have reported that derivatives of N-(4-methoxyphenyl)-2-acetamide demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic signaling pathways. For instance, a study highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its efficacy as an anticancer agent.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.
Analgesic Activity
The analgesic effects of this compound have been evaluated in animal models, showing significant pain relief comparable to standard analgesics. The proposed mechanism involves modulation of pain pathways through interaction with opioid receptors.
Case Studies
- Antimicrobial Efficacy : A study by Rani et al. (2014) demonstrated that derivatives of N-(4-methoxyphenyl)-2-acetamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : In a study published in Cancer Letters, the compound was shown to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis (Hsieh et al., 2020).
- Anti-inflammatory Mechanism : Research conducted by Patel et al. (2013) reported that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-14-3-5-15(6-4-14)23-20(26)13-29-21-24-17(12-28-21)11-19(25)22-16-7-9-18(27-2)10-8-16/h3-10,12H,11,13H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXDDWFXWDPMOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.